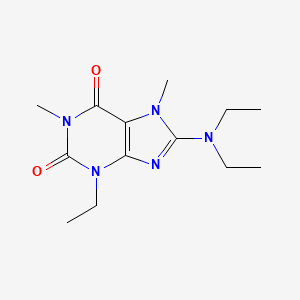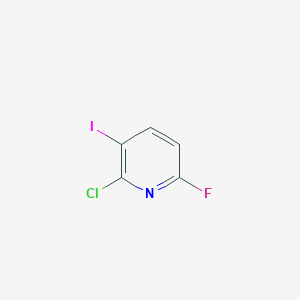
2-Chloro-6-fluoro-3-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluoro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2ClFIN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 6, and 3 are replaced by chlorine, fluorine, and iodine, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with a pyridine ring, chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Iodination is often carried out using iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-fluoro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Electrophilic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2-methoxy-6-fluoro-3-iodopyridine, while Suzuki coupling with phenylboronic acid can produce 2-chloro-6-fluoro-3-phenylpyridine .
Applications De Recherche Scientifique
2-Chloro-6-fluoro-3-iodopyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of radiolabeled tracers for imaging studies, particularly in positron emission tomography (PET).
Industry: The compound can be used in the production of advanced materials, such as liquid crystals and organic semiconductors
Mécanisme D'action
The mechanism of action of 2-Chloro-6-fluoro-3-iodopyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity through halogen bonding interactions. Additionally, the electron-withdrawing nature of the halogens can modulate the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
- 2-Chloro-3-fluoropyridine
- 2-Chloro-6-iodopyridine
- 3-Chloro-6-fluoropyridine
Comparison: Compared to these similar compounds, 2-Chloro-6-fluoro-3-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique substitution pattern can result in distinct chemical properties and reactivity. For instance, the combination of chlorine, fluorine, and iodine can influence the compound’s electron density distribution, making it a versatile intermediate for various synthetic transformations .
Propriétés
Formule moléculaire |
C5H2ClFIN |
|---|---|
Poids moléculaire |
257.43 g/mol |
Nom IUPAC |
2-chloro-6-fluoro-3-iodopyridine |
InChI |
InChI=1S/C5H2ClFIN/c6-5-3(8)1-2-4(7)9-5/h1-2H |
Clé InChI |
DCYSVBWIDVGLRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1I)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
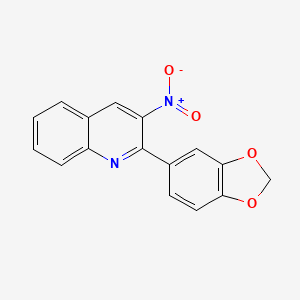
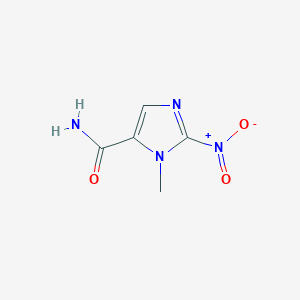
![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)
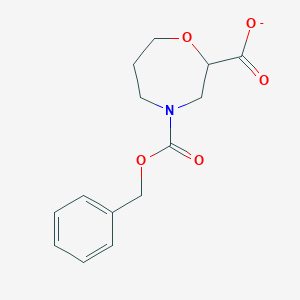
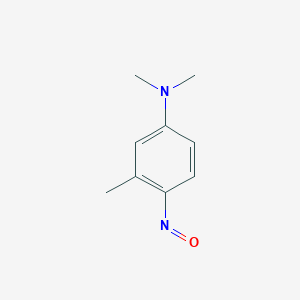
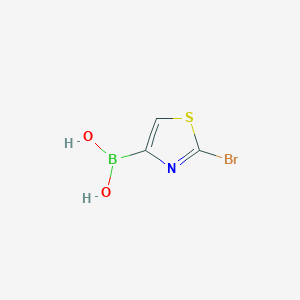
![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)

